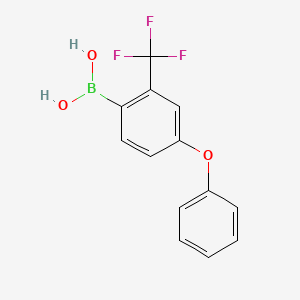

Acide (4-phénoxy-2-(trifluorométhyl)phényl)boronique

Vue d'ensemble

Description

“(4-Phenoxy-2-(trifluoromethyl)phenyl)boronic acid” is a chemical compound that is often used in laboratory settings . It is a boronic acid derivative, which means it contains a boron atom bonded to an oxygen atom and two hydroxyl groups. The compound also contains a trifluoromethyl group and a phenoxy group .

Molecular Structure Analysis

The molecular structure of “(4-Phenoxy-2-(trifluoromethyl)phenyl)boronic acid” consists of a boron atom bonded to an oxygen atom and two hydroxyl groups. Attached to the boron atom is a phenyl ring, which is further substituted with a phenoxy group and a trifluoromethyl group .Chemical Reactions Analysis

Boronic acids, including “(4-Phenoxy-2-(trifluoromethyl)phenyl)boronic acid”, are known to participate in various chemical reactions. One of the most notable is the Suzuki-Miyaura cross-coupling reaction, which is used to form carbon-carbon bonds . Boronic acids can also undergo protodeboronation, a process that involves the removal of the boron group .Applications De Recherche Scientifique

Synthèse de composés médicinaux

L'acide (4-phénoxy-2-(trifluorométhyl)phényl)boronique est utilisé dans la synthèse de divers composés médicinaux. Par exemple, il sert de bloc de construction dans la création d'inhibiteurs de la cathepsine S, qui sont des traitements potentiels pour les maladies auto-immunes .

Réactions de couplage croisé de Suzuki-Miyaura

Ce composé est fréquemment utilisé dans les réactions de couplage croisé de Suzuki-Miyaura pour préparer des dérivés aryliques ou hétéroaryliques 2-trifluorométhyles, qui sont des intermédiaires précieux dans les industries pharmaceutique et agrochimique .

Synthèse de ligands

Il est également impliqué dans la synthèse de ligands chiraux à base de bicyclooctadiène. Ces ligands peuvent être utilisés dans la catalyse asymétrique, qui est cruciale pour produire des substances énantiomériquement pures en chimie .

Antagonistes du facteur de libération de la corticotropine

Une autre application est la synthèse d'antagonistes du facteur de libération de la corticotropine-1. Ces antagonistes ont des utilisations thérapeutiques potentielles dans le traitement de la dépression et des troubles anxieux .

Science des matériaux

En science des matériaux, l'this compound contribue à la fonctionnalisation des nanoparticules. Ce processus est essentiel pour créer des matériaux ayant des propriétés spécifiques pour une utilisation dans l'électronique et l'optique .

Thérapie de capture de neutrons par le bore (BNCT)

Ce composé trouve des applications dans la thérapie de capture de neutrons par le bore (BNCT), un type de radiothérapie utilisé pour traiter le cancer. La BNCT repose sur des composés contenant du bore qui peuvent s'accumuler dans les cellules tumorales et être ensuite ciblés par des faisceaux de neutrons pour détruire les cellules cancéreuses .

Tomographie par émission de positons (TEP)

Il joue également un rôle dans la tomographie par émission de positons (TEP), une technique d'imagerie fonctionnelle de médecine nucléaire utilisée pour observer les processus métaboliques dans le corps comme aide au diagnostic des maladies .

Catalyse

Mécanisme D'action

Target of Action

The primary target of (4-Phenoxy-2-(trifluoromethyl)phenyl)boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

(4-Phenoxy-2-(trifluoromethyl)phenyl)boronic acid interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM coupling reaction, which also involves an oxidative addition where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .

Biochemical Pathways

The biochemical pathway affected by (4-Phenoxy-2-(trifluoromethyl)phenyl)boronic acid is the SM coupling reaction pathway . The downstream effects of this pathway involve the formation of new carbon–carbon bonds, which is a crucial step in many organic synthesis processes .

Pharmacokinetics

It is known that the compound is relatively stable and readily prepared

Result of Action

The molecular and cellular effects of (4-Phenoxy-2-(trifluoromethyl)phenyl)boronic acid’s action are the formation of new carbon–carbon bonds . This is a key step in many organic synthesis processes, enabling the creation of a wide variety of complex organic compounds .

Action Environment

The action of (4-Phenoxy-2-(trifluoromethyl)phenyl)boronic acid is influenced by environmental factors such as the presence of other reactants and the conditions of the reaction . For example, the SM coupling reaction requires mild and functional group tolerant reaction conditions . Additionally, the compound is generally environmentally benign , suggesting that it may have minimal impact on the environment.

Safety and Hazards

As with all chemicals, “(4-Phenoxy-2-(trifluoromethyl)phenyl)boronic acid” should be handled with care. The safety data sheet for a similar compound, 2-Fluoro-3-(trifluoromethyl)phenylboronic acid, indicates that it may be harmful if swallowed and may cause skin and eye irritation . Always follow appropriate safety protocols when handling chemicals.

Orientations Futures

The use of boronic acids in chemical synthesis is a well-established field with many potential future directions. For example, researchers are continually developing new methods for synthesizing boronic acids and their derivatives . Additionally, boronic acids are being explored for use in various applications, such as in the development of new pharmaceuticals and materials .

Propriétés

IUPAC Name |

[4-phenoxy-2-(trifluoromethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BF3O3/c15-13(16,17)11-8-10(6-7-12(11)14(18)19)20-9-4-2-1-3-5-9/h1-8,18-19H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPZHTCBBYPEVJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)OC2=CC=CC=C2)C(F)(F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BF3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

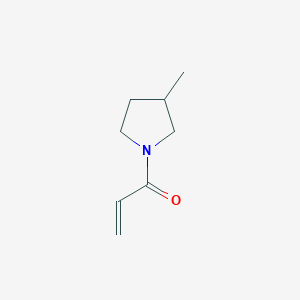

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(3-amino-4-methoxyphenyl)methyl]acetamide](/img/structure/B1427656.png)

![3-[(4-Ethoxypiperidine-1-carbonyl)amino]benzoic acid](/img/structure/B1427661.png)

![{3-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenyl}acetic acid](/img/structure/B1427670.png)

![2-(3'-(Methylcarbamoyl)-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B1427671.png)